molecular formula C12H15N3O6 B592127 tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate CAS No. 1588441-20-6

tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate

Cat. No.: B592127
CAS No.: 1588441-20-6
M. Wt: 297.267
InChI Key: YNDRBUAYGVFYTM-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate: is an organic compound with the molecular formula C12H15N3O6 and a molecular weight of 297.26 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a 2-methyl group, and two nitro groups on a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate typically involves the reaction of 2-methyl-3,5-dinitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. The nitro groups play a crucial role in these interactions by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler analogue without the nitro and methyl groups.

    Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.

    Phenyl carbamate: Lacks the tert-butyl and nitro groups.

Uniqueness: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is unique due to the presence of both nitro groups and a tert-butyl group, which confer distinct chemical reactivity and stability. The nitro groups enhance its electron-withdrawing properties, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-(2-methyl-3,5-dinitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-7-9(13-11(16)21-12(2,3)4)5-8(14(17)18)6-10(7)15(19)20/h5-6H,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDRBUAYGVFYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152554
Record name Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-20-6
Record name Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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